molecular formula C10H17NO4S B12530304 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate CAS No. 820972-50-7

2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate

Cat. No.: B12530304
CAS No.: 820972-50-7
M. Wt: 247.31 g/mol
InChI Key: YXLBCNYKMXFWRU-UHFFFAOYSA-N
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Description

2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate is a synthetic organic compound characterized by a cyclohexyl ester backbone substituted with a methanesulfonamido (-NHSO₂CH₃) group and a propenoate (acrylate) moiety.

Properties

CAS No.

820972-50-7

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

IUPAC Name

[2-(methanesulfonamido)cyclohexyl] prop-2-enoate

InChI

InChI=1S/C10H17NO4S/c1-3-10(12)15-9-7-5-4-6-8(9)11-16(2,13)14/h3,8-9,11H,1,4-7H2,2H3

InChI Key

YXLBCNYKMXFWRU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1CCCCC1OC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate typically involves the reaction of cyclohexylamine with methanesulfonyl chloride to form the methanesulfonylamino derivative. This intermediate is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the prop-2-enoate ester to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds with a methanesulfonyl group exhibit significant anti-inflammatory activity. The introduction of this group enhances the pharmacological profile by selectively targeting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. For instance, studies have shown that derivatives containing the methanesulfonyl group can inhibit COX-2 activity, which is crucial for developing anti-inflammatory drugs .

Anticancer Potential

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer research. Molecular docking studies suggest that 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate may exhibit cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Its effectiveness against specific cancers, such as breast and colon cancer, has been documented, highlighting its potential as a lead compound in anticancer drug development.

Synthesis and Characterization

The synthesis of 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate typically involves multi-step organic reactions. Key steps include the formation of the methanesulfonamide moiety and subsequent coupling reactions to obtain the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are employed to confirm the chemical structure and purity of the synthesized compounds .

Molecular Interactions

Molecular docking studies reveal that 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate interacts favorably with target proteins involved in inflammation and cancer pathways. The methanesulfonyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions within the active sites of enzymes like COX-2. This information is critical for optimizing the compound's structure to improve its therapeutic efficacy .

In Vivo Studies

In vivo studies have demonstrated the efficacy of similar compounds in reducing inflammation in animal models of arthritis and inflammatory bowel disease. These studies provide insights into dosage, safety, and potential side effects, which are essential for further clinical development .

Mechanism of Action

The mechanism of action of 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylamino group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The prop-2-enoate ester can also participate in Michael addition reactions, further contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate:

[(2S)-1-(2-Methyl-1H-indol-3-yl)-1-oxidanylidene-propan-2-yl] 2-(methylsulfonylamino)benzoate
  • Key Features : Contains a methylsulfonamido (-NHSO₂CH₃) group attached to a benzoate ester.
  • Comparison: Unlike the target compound, this molecule substitutes the cyclohexyl group with an aromatic indole-benzoate system. The aromatic rings may enhance UV stability but reduce solubility in nonpolar solvents compared to the cyclohexyl analog .
Sodium 2-methylprop-2-ene-1-sulphonate
  • Key Features: A sulfonate salt with a propenoate-like (allylic) structure.
  • Comparison : The ionic sulfonate group (-SO₃⁻Na⁺) increases water solubility, whereas the target compound’s ester and cyclohexyl groups favor lipophilicity. This difference highlights how functional group substitution dictates application (e.g., surfactants vs. prodrugs) .
N-[(1S,2S)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide
  • Key Features : A sulfonamide with cyclohexyl and trifluoromethyl substituents.
  • Comparison: The trifluoromethyl groups enhance electronegativity and metabolic stability, which the target compound lacks.

Data Table: Molecular Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight CAS RN Key Functional Groups
2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate C₁₁H₁₇NO₄S 283.32* Not Available Methanesulfonamido, propenoate
[(2S)-1-(2-Methyl-1H-indol-3-yl)-1-oxidanylidene-propan-2-yl] 2-(methylsulfonylamino)benzoate C₃₁H₃₄F₆N₄O₂S₂ 672.75 Not Available Methanesulfonamido, benzoate
Sodium 2-methylprop-2-ene-1-sulphonate C₄H₇NaO₃S 158.15 1561-92-8 Sulfonate, propenoate derivative
N-[(1S,2S)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide C₃₁H₃₄F₆N₄O₂S₂ 672.75 Not Available Sulfonamide, cyclohexyl, trifluoromethyl

*Calculated based on structural formula.

Reactivity and Stability Considerations

  • Ester Hydrolysis: The cyclohexyl propenoate group in the target compound may exhibit slower hydrolysis compared to aromatic esters (e.g., benzoate in ) due to steric hindrance from the cyclohexyl ring.
  • Solubility : The cyclohexyl group likely reduces aqueous solubility relative to sodium sulfonates () but improves compatibility with hydrophobic matrices.

Biological Activity

2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The molecular formula for 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate is C11H17NO4S. Its structure features a cyclohexane ring substituted with a methanesulfonamide group and an acrylate moiety, which may contribute to its biological activity by influencing binding interactions with biological targets.

Research indicates that compounds with similar structural features often exhibit anti-inflammatory and analgesic properties. Specifically, the methanesulfonamide moiety may enhance the compound's ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in inflammatory pathways.

  • Inhibition of COX and LOX : Compounds that inhibit these enzymes can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, suggesting that 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate may possess anti-inflammatory properties similar to those observed in other sulfonamide derivatives .
  • Antioxidant Activity : Some studies have indicated that related compounds exhibit antioxidant properties, which can further contribute to their anti-inflammatory effects by scavenging free radicals and reducing oxidative stress .

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate:

  • Study on Inflammatory Response : A study demonstrated that sulfonamide derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased levels of inflammatory cytokines .
  • Analgesic Effects : Another investigation into structurally related compounds found that they exhibited analgesic effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that 2-[(Methanesulfonyl)amino]cyclohexyl prop-2-enoate might also provide pain relief through similar mechanisms .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50/ED50 ValuesReference
4-SO₂Me analogCOX inhibitionIC50 = 3.2 µM
Methanesulfonamide derivativeAnti-inflammatoryED50 = 66.1 mg/kg
Related sulfonamideAnalgesicComparable to ibuprofen

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